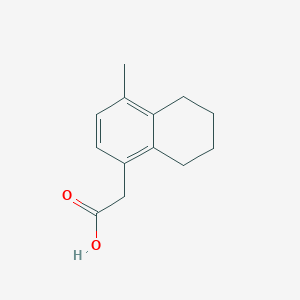

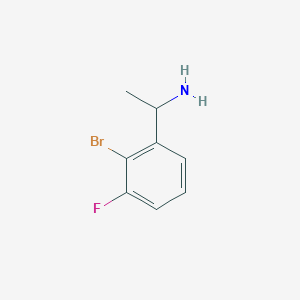

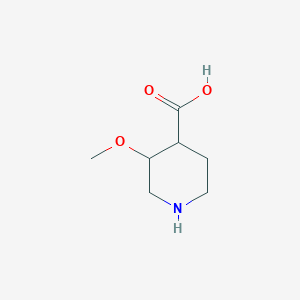

![molecular formula C22H24ClN7O B13550496 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)

2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-{4,7-diazaspiro[2.5]octan-7-yl}-2-{2,8-dimethylimidazo[1,2-b]pyridazin-6-yl}-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a complex organic compound with significant potential in pharmaceutical applications. This compound is known for its unique structural features, which include a spirocyclic moiety and multiple heterocyclic rings, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7-{4,7-diazaspiro[2.5]octan-7-yl}-2-{2,8-dimethylimidazo[1,2-b]pyridazin-6-yl}-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride involves multiple steps, utilizing novel intermediates. The process typically starts with the synthesis of key intermediates, which are then subjected to various chemical reactions to form the final compound. For instance, one method involves the use of intermediates of formulae (5), (6), (7), (9), and (13) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. High-performance liquid chromatography is often employed to achieve a purity greater than 99.5% .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or nickel catalysts, which facilitate the formation of the desired product under controlled conditions .

Major Products Formed

The major products formed from these reactions are derivatives of the original compound, which can be further modified for specific applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology

In biological research, it is used to study the interactions between small molecules and biological targets. Its ability to modulate specific pathways makes it a valuable tool in drug discovery .

Medicine

Medically, this compound has shown promise in the treatment of spinal muscular atrophy (SMA). It acts as a survival of motor neuron 2 (SMN2) splicing modifier, which is crucial for the treatment of SMA .

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and chemical products. Its high purity and stability make it suitable for large-scale production .

Mechanism of Action

The mechanism of action of 7-{4,7-diazaspiro[2.5]octan-7-yl}-2-{2,8-dimethylimidazo[1,2-b]pyridazin-6-yl}-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride involves its role as an SMN2 splicing modifier. This compound binds to specific sites on the SMN2 gene, promoting the inclusion of exon 7, which is essential for the production of functional SMN protein . This action helps in alleviating the symptoms of SMA by increasing the levels of SMN protein in motor neurons.

Comparison with Similar Compounds

Similar Compounds

Risdiplam: Another SMN2 splicing modifier with a similar mechanism of action.

Nusinersen: An antisense oligonucleotide that also targets the SMN2 gene but through a different mechanism.

Uniqueness

What sets 7-{4,7-diazaspiro[2.5]octan-7-yl}-2-{2,8-dimethylimidazo[1,2-b]pyridazin-6-yl}-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride apart is its unique spirocyclic structure, which provides enhanced stability and specificity in its interactions with biological targets .

Properties

Molecular Formula |

C22H24ClN7O |

|---|---|

Molecular Weight |

437.9 g/mol |

IUPAC Name |

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one;hydrochloride |

InChI |

InChI=1S/C22H23N7O.ClH/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22;/h3-4,9-12,23H,5-8,13H2,1-2H3;1H |

InChI Key |

OJQLTHQHNFEKRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

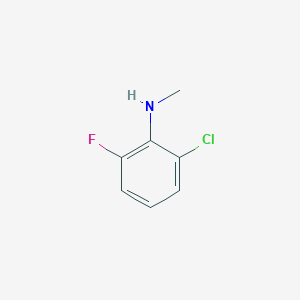

![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)

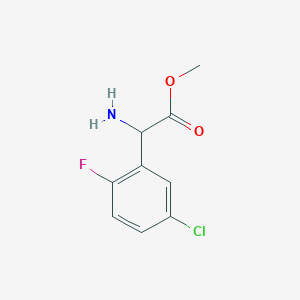

![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)

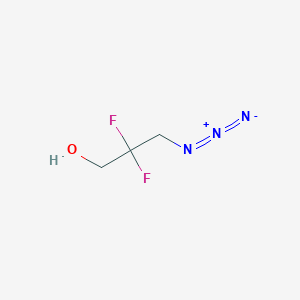

![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)

![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)